2-(2-Pivalamido-4-(p-tolyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Pivalamido-4-(p-tolyl)thiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C17H20N2O3S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pivalamido-4-(p-tolyl)thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pivalamido and p-tolyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pivalamido-4-(p-tolyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Pivalamido-4-(p-tolyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Pivalamido-4-(p-tolyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 2-(2-Pivalamido-4-(p-tolyl)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its pivalamido and p-tolyl groups contribute to its stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-(2,2-dimethylpropanoylamino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-10-5-7-11(8-6-10)14-12(9-13(20)21)23-16(18-14)19-15(22)17(2,3)4/h5-8H,9H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI Key |
REJOLTJXECQSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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